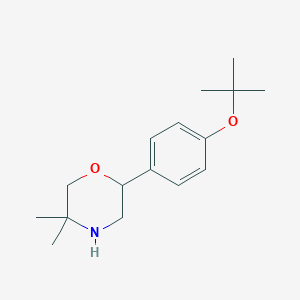

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine

説明

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine is a morpholine derivative characterized by a tert-butoxy-substituted phenyl ring at the 2-position and two methyl groups at the 5-positions of the morpholine ring. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky tert-butoxy group, which may enhance membrane permeability and metabolic stability compared to simpler analogs.

特性

分子式 |

C16H25NO2 |

|---|---|

分子量 |

263.37 g/mol |

IUPAC名 |

5,5-dimethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]morpholine |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)19-13-8-6-12(7-9-13)14-10-17-16(4,5)11-18-14/h6-9,14,17H,10-11H2,1-5H3 |

InChIキー |

OBWGMVSSWMLYLX-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(CN1)C2=CC=C(C=C2)OC(C)(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-tert-butoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

化学反応の分析

Types of Reactions

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine and its analogs:

*Estimated based on analogous compounds. †Predicted using computational tools.

Key Observations:

- Lipophilicity: The tert-butoxy group in the target compound increases molecular weight and lipophilicity compared to chlorophenyl (e.g., ) or difluorophenyl () analogs.

- Acid-Base Behavior : The pKa of (2S,5S)-2,5-dimethylmorpholine (9.07) indicates moderate basicity, which may influence solubility and ionization under physiological conditions. The target compound’s pKa (~8.5) suggests slightly lower basicity, possibly due to electron-withdrawing effects of the tert-butoxy group.

Anti-Convulsant Activity:

While direct evidence for the target compound is lacking, structurally related morpholine derivatives and hydantoin-linked peptides (e.g., ) exhibit anti-convulsant properties. For example:

- Hydantoin-Peptide Conjugates : Demonstrated dose-dependent anti-convulsant activity in vitro, with efficacy linked to hydrogen bonding and aromatic interactions .

Antimicrobial and Antioxidant Potential:

highlights that hydantoin-peptide hybrids exhibit antimicrobial and antioxidant properties. The tert-butoxyphenyl group in the target compound may enhance these activities due to increased lipid solubility, enabling better microbial membrane disruption.

Metabolic and Stability Considerations

- Metabolic Stability : The tert-butoxy group’s bulk may reduce cytochrome P450-mediated oxidation, prolonging half-life compared to chlorophenyl analogs.

- Solubility : Higher lipophilicity could limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, as seen in ).

生物活性

The compound 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine (commonly referred to as TDBM) is a morpholine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TDBM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TDBM is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butoxyphenyl group and two methyl groups at the 5-position. This configuration contributes to its distinct pharmacological properties.

Molecular Formula

- Chemical Formula: CHNO

- Molecular Weight: 249.34 g/mol

TDBM exhibits multiple biological activities, primarily through its interactions with neurotransmitter systems and oxidative stress pathways. The following sections detail specific areas of biological activity.

1. Antioxidant Activity

Research indicates that TDBM demonstrates significant antioxidant properties. It has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) formation in various cellular models. The compound's ability to scavenge free radicals suggests potential applications in neuroprotection and anti-aging therapies.

| Assay Type | Result (IC50) |

|---|---|

| ABTS Assay | 12.5 µM |

| FRAP Assay | 15.0 µM |

| Luminol Chemiluminescence Inhibition | 20 µM |

2. Cholinesterase Inhibition

TDBM has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.90 ± 0.16 |

| Butyrylcholinesterase | 0.084 ± 0.008 |

Case Study 1: Neuroprotective Effects

A study conducted on human neuronal cells demonstrated that TDBM effectively protects against oxidative stress-induced cell death. The compound significantly reduced cell mortality in the presence of ROS, highlighting its potential as a neuroprotective agent.

Case Study 2: Sleep Modulation

In animal models, TDBM administration was associated with increased slow-wave sleep and reduced awakenings after sleep onset. This suggests that TDBM may influence sleep architecture, potentially offering therapeutic benefits for sleep disorders.

Research Findings

Recent studies have utilized both in vitro and in vivo models to assess the biological activity of TDBM:

- In Vitro Studies: These studies have confirmed the compound's antioxidant capacity and cholinesterase inhibition.

- In Vivo Studies: Animal studies have shown behavioral improvements in tasks assessing memory and cognition following TDBM treatment.

Safety Profile

Preliminary toxicity assessments indicate that TDBM exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。